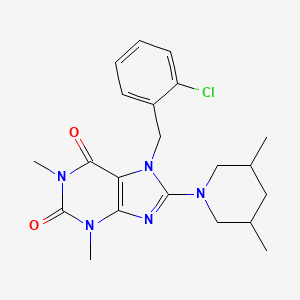![molecular formula C43H40N2O3 B11681724 1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B11681724.png)
1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that combines a pyrrolidine-2,5-dione core with a tetrahydroquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The key steps include the formation of the tetrahydroquinoline ring system, followed by the introduction of the pyrrolidine-2,5-dione moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the cyclization and condensation processes.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE
- 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-3,4-DIHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE
Comparison: Compared to these similar compounds, 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE is unique due to the presence of the triphenylmethyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C43H40N2O3 |
|---|---|
Molekulargewicht |
632.8 g/mol |
IUPAC-Name |
1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-6-trityl-3H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C43H40N2O3/c1-41(2)30-42(3,31-16-8-4-9-17-31)36-28-35(24-25-37(36)45(41)40(48)29-44-38(46)26-27-39(44)47)43(32-18-10-5-11-19-32,33-20-12-6-13-21-33)34-22-14-7-15-23-34/h4-25,28H,26-27,29-30H2,1-3H3 |
InChI-Schlüssel |
GOAHVZVLQYAQTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C(N1C(=O)CN3C(=O)CCC3=O)C=CC(=C2)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C)C7=CC=CC=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3'-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11681641.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B11681642.png)
![3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11681645.png)
![(5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681649.png)
![3,4-dimethoxy-N'-[(3E)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11681650.png)
![N-(5-Bromo-pyridin-2-yl)-2-(5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B11681653.png)
![(5Z)-5-[4-(2-bromoethoxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681659.png)
![N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11681668.png)
![2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11681673.png)
![Ethyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11681679.png)
![4-[(2,6-dibromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11681687.png)



